molecular formula C21H14N2O2S B2895802 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide CAS No. 681158-80-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide

Cat. No.: B2895802
CAS No.: 681158-80-5
M. Wt: 358.42
InChI Key: JRJFEDJIENYKFS-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a fused chromenothiazole scaffold linked to a 1-naphthamide moiety.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20(15-10-5-7-13-6-1-2-8-14(13)15)23-21-22-19-16-9-3-4-11-17(16)25-12-18(19)26-21/h1-11H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJFEDJIENYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno-Thiazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chromone derivative under acidic conditions.

    Naphthamide Formation: The chromeno-thiazole intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Triazole Linkers

Example Compounds :

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) Structural Features: These compounds incorporate a triazole ring as a linker between the naphthyloxy group and the acetamide moiety. Key Differences: Unlike the target compound, which directly conjugates the naphthamide to the chromenothiazole core, these analogues use a triazole spacer. This increases molecular flexibility but may reduce aromatic stacking interactions. Synthesis: Synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes . Bioactivity: Triazole-containing compounds often exhibit enhanced metabolic stability and antimicrobial activity .

Thiazolo-Pyridine and Benzofuran Derivatives

Example Compound :

  • N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Structural Features: Replaces the chromenothiazole with a thiazolo[5,4-b]pyridine ring, retaining the naphthamide group. Bioactivity: Selected via high-throughput screening (HTS) for pharmacoperone activity, suggesting utility in rescuing misfolded proteins .

Chromene and Coumarin-Based Analogues

Example Compounds :

  • 3-Acetyl-8-methoxy-2H-chromen-2-one derivatives Structural Features: Substitutes the thiazole ring with a coumarin scaffold linked to a thiazol-2-ylamide. Key Differences: The coumarin system provides a keto group for hydrogen bonding, contrasting with the sulfur-containing thiazole in the target compound. Bioactivity: Coumarin derivatives are known NF-κB inhibitors, suggesting anti-inflammatory applications .

Benzamide vs. Naphthamide Scaffolds

Example Scaffold :

  • N-(Thiazol-2-yl)-benzamide derivatives Structural Features: Replaces the naphthamide with a benzamide group. SAR Insights: Substitutions on the benzamide (e.g., electron-withdrawing groups) critically influence target selectivity and potency .

Physicochemical and Pharmacokinetic Properties

Property N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8)
Molecular Weight ~400–450 (estimated) 287.17 347.43
Solubility Likely low (high aromaticity) Soluble in DMSO, methanol Ethanol-soluble
Functional Groups Chromenothiazole, naphthamide Chloroacetamide, thiazole Cyanopyrazole, imidoform
Synthesis Route Likely cyclocondensation/coupling Substitution reaction Cyclocondensation with triethylorthoformate

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